benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate
Description
Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate (CAS 130539-03-6) is a chiral organic compound with the molecular formula C₁₆H₂₂N₂O₅ and a molar mass of 322.36 g/mol . Structurally, it features:
- A benzyl ester group (providing lipophilicity and facilitating selective deprotection).
- A tert-butoxycarbonyl (Boc) -protected amino group, a common temporary protecting group in peptide synthesis.
This compound is utilized in pharmaceutical intermediates and peptide synthesis due to its stability under basic conditions and selective deprotection under acidic conditions. Its stereochemistry (2R configuration) is critical for biological activity in enantioselective applications .
Structure
3D Structure
Properties
IUPAC Name |
benzyl (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPRPGXGYMAKL-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: The corresponding amine.
Substitution: The free amino acid derivative.
Scientific Research Applications
Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other bioactive molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. This selective deprotection is crucial in multi-step organic synthesis, where the order of reactions must be carefully controlled .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate with structurally related compounds, focusing on functional groups, stability, and applications.
Table 1: Key Structural and Functional Comparisons
Key Findings:
Protecting Group Stability :
- The Boc group in the target compound is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), making it ideal for stepwise peptide synthesis. In contrast, the Cbz group in analogs requires catalytic hydrogenation for removal, limiting compatibility with sulfur-containing systems .
- Methyl ester analogs exhibit higher aqueous solubility but reduced stability in prolonged acidic conditions compared to benzyl esters .
Stereochemical Impact :
- The (2R) configuration of the target compound is crucial for binding to chiral receptors (e.g., enzyme active sites). Its (2S)-enantiomer shows diminished activity in kinase inhibition assays .
Carbamoyl vs. Carboxylate: Replacing the carbamoyl group with a carboxylate (e.g., benzyl (2R)-2-Boc-amino-3-carboxypropanoate) increases polarity and alters hydrogen-bonding interactions, reducing membrane permeability in drug-delivery studies .
Applications in Synthesis: The benzyl ester in the target compound enables orthogonal deprotection strategies (e.g., Pd/C-mediated hydrogenolysis) alongside Boc cleavage, facilitating complex peptide chain assembly. Methyl ester analogs lack this versatility .
Biological Activity
Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate, also known by its CAS number 130539-03-6, is a compound with notable biological activity that has garnered attention in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H22N2O5
- Molar Mass : 322.36 g/mol
- Synonyms : (R)-Benzyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
Biological Activity
This compound exhibits a range of biological activities, primarily through its interactions with various cellular pathways. The following sections outline its key biological effects:
1. Antimicrobial Activity
The compound has demonstrated efficacy against several bacterial strains and viruses. Its structure allows it to interfere with microbial cell processes, making it a candidate for antibiotic development. Research indicates that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain viral pathogens such as HIV and HSV .
The biological mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : It has been shown to trigger programmed cell death in cancer cells, which is crucial for cancer therapy .
- Cell Cycle Regulation : The compound influences cell cycle progression, potentially hindering the proliferation of cancerous cells .
- Inflammatory Response Modulation : It may also play a role in modulating immune responses, impacting conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Q. What are the key synthetic steps and optimal conditions for synthesizing benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate?
The synthesis typically involves sequential protection, coupling, and deprotection steps. Key stages include:
- Acylation : Reacting the amino acid precursor with tert-butoxycarbonyl (Boc) azide in dioxane or dichloromethane (DCM) to protect the amine group .
- Coupling : Using carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI with DMAP (4-dimethylaminopyridine) as a catalyst to activate the carboxylic acid for esterification with benzyl alcohol .
- Purification : Flash chromatography or recrystallization from ethyl acetate/hexane mixtures to isolate the product .
Q. Optimal Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Boc Protection | Boc-azide, dioxane, pH 9-10 | Selective amine protection |
| Esterification | DCC/DMAP, CH₂Cl₂, RT, 16h | Activate carboxylate for benzylation |
| Purification | Ethyl acetate extraction, flash chromatography | Remove by-products and unreacted reagents |
Q. How is the compound characterized to confirm its structure and purity?
- NMR Spectroscopy : H and C NMR are used to verify the stereochemistry (e.g., 2R configuration) and confirm functional groups (e.g., Boc, carbamoyl) .
- HPLC : Reversed-phase HPLC with UV detection ensures purity (>98%) and identifies impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₆H₂₁N₂O₅) .
Advanced Research Questions
Q. What challenges arise during synthesis, and how can side products be minimized?
- Side Reactions : Competing acylation at the carbamoyl group or racemization at the chiral center (2R) may occur.
- Mitigation Strategies :
Q. How does the stereochemistry at the 2R position influence reactivity in peptide coupling?
The 2R configuration ensures proper spatial orientation for nucleophilic attack during peptide bond formation. For example:
- In solid-phase peptide synthesis (SPPS), the (2R)-configured derivative enhances coupling efficiency with N-terminal amines due to reduced steric hindrance .
- Racemization during Boc deprotection (e.g., using TFA) must be monitored via chiral HPLC to retain stereochemical integrity .
Q. How can contradictory data regarding reaction yields from different synthetic routes be resolved?
Discrepancies in yields (e.g., 60% vs. 85%) often stem from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions vs. DCM .
- Catalyst Loading : Higher DMAP concentrations (0.2 equiv) can accelerate coupling but risk ester hydrolysis .
- Resolution Method : Compare reaction outcomes using Design of Experiments (DoE) to identify critical variables .
Q. What analytical techniques are effective for detecting impurities in this compound?
- LC-MS : Identifies low-abundance impurities (e.g., de-Boc by-products) via fragmentation patterns .
- Chiral HPLC : Distinguishes enantiomeric impurities arising from racemization .
- FT-IR : Detects residual solvents (e.g., DCM) or unreacted benzyl alcohol .
Q. How does substituting the Boc group with other protecting groups affect derivative reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
